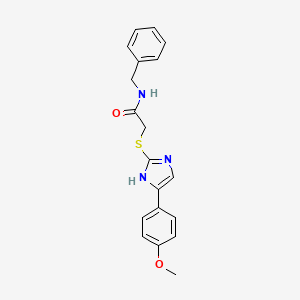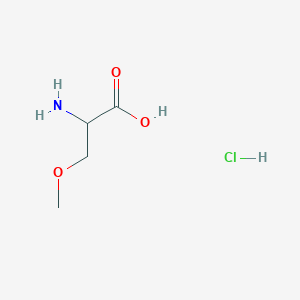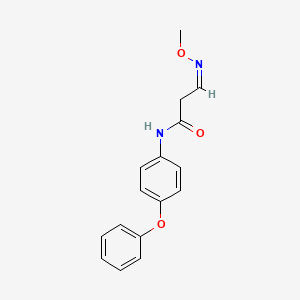![molecular formula C18H14FN3O B2635308 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1281052-57-0](/img/structure/B2635308.png)
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide” is a chemical compound that falls under the category of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .科学的研究の応用
Pharmacophore Design and Kinase Inhibition
2-Fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide and its analogs have been extensively studied for their pharmacophore design capabilities, particularly as inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in mediating proinflammatory cytokine release, making its inhibitors valuable for treating inflammatory diseases. A comprehensive review of the literature highlights the importance of the pyridine and imidazole scaffolds in achieving selective inhibition of p38 MAP kinase. Such inhibitors demonstrate the potential for high binding selectivity and potency, largely due to their ability to replace ATP in the kinase's binding pocket and occupy hydrophobic regions that are not accessible to ATP. This mechanism suggests a promising avenue for the development of novel anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Organic Synthesis
The compound has also been noted in the context of organic synthesis, particularly in the synthesis of complex fluorinated molecules. Fluorinated compounds are pivotal in medicinal chemistry due to their unique properties, such as increased stability and lipophilicity, which can significantly affect the pharmacokinetic profiles of drugs. Research into practical syntheses of fluorinated biphenyls, for instance, reveals methodologies that might be adaptable for the synthesis of related compounds, highlighting the broader relevance of fluorinated aromatic carboxamides in drug development processes (Qiu, Gu, Zhang, & Xu, 2009).
Antitubercular Activity
Further research into derivatives of this compound demonstrates their potential antitubercular activity. Modifications of the core structure have been evaluated against various strains of Mycobacterium tuberculosis, showing significant in vitro efficacy. This suggests that such compounds could serve as lead structures for the development of new antitubercular agents, addressing the urgent need for novel treatments against drug-resistant forms of tuberculosis (Asif, 2014).
Environmental Degradation of Fluorinated Chemicals
In the environmental sciences, the degradation pathways of fluorinated chemicals, including those related to this compound, are of interest. Understanding the microbial degradation of such compounds is crucial for assessing their environmental fate and the persistence of perfluoroalkyl acids derived from them. Studies suggest that microbial action can transform these compounds into perfluoroalkyl carboxylic acids and sulfonic acids, which are persistent environmental pollutants. This area of research highlights the importance of designing fluorinated compounds with environmental degradation in mind, to mitigate potential long-term ecological impacts (Liu & Avendaño, 2013).
作用機序
Fluorinated pyridines have been used in the synthesis of various biologically active compounds and have potential applications in local radiotherapy of cancer . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
特性
IUPAC Name |
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-12-14(9-11-21-16)18(23)22-17(13-6-2-1-3-7-13)15-8-4-5-10-20-15/h1-12,17H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLRHIDBIHDMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide](/img/structure/B2635225.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2635229.png)

![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)


![(2-Phenyltriazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635238.png)
![ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2635241.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2635243.png)
![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)

![1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2635247.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B2635248.png)
